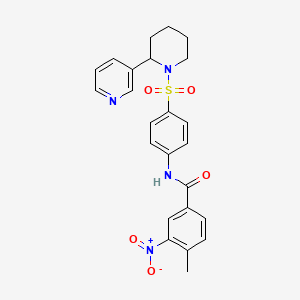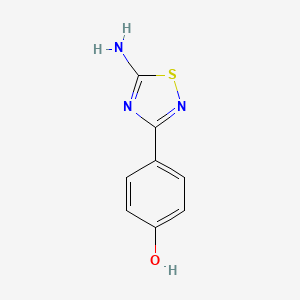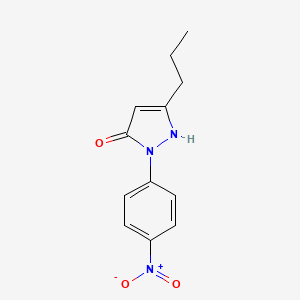
N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide” is a complex organic compound. It contains several heterocyclic moieties, including a pyrimidine ring and two triazole rings .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of azides with alkynes, a process known as the copper-catalyzed click reaction . The specific synthesis process for this compound is not available in the retrieved data.Aplicaciones Científicas De Investigación
Anticancer Activity
This compound has shown promising results in the field of cancer research . It has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines . Some of the hybrids of this compound have shown IC50 values ranging from 15.6 to 23.9 µM, compared with the reference drug doxorubicin . Notably, these compounds have demonstrated very weak cytotoxic effects toward normal cells (RPE-1) compared with doxorubicin .
Inhibition of Cell Proliferation
Further investigation has shown that this compound can inhibit the proliferation of MCF-7 cancer cells by inducing apoptosis . This suggests potential applications in the development of treatments for cancers that involve the over-proliferation of cells.
Synthesis of Novel Derivatives
The compound has been used in the synthesis of novel 1,2,4-triazole derivatives . These derivatives have shown promising cytotoxic activity against various cancer cell lines . Some of these derivatives have shown a promising cytotoxic activity lower than 12 μM against Hela cell line .
Selectivity Against Normal and Cancerous Cells
Most of the synthesized compounds have shown proper selectivity against normal and cytotoxic cancerous cell lines . This indicates the potential of these compounds in the development of more effective and less harmful anticancer drugs.
Potential Target for Aromatase Enzyme
Molecular docking studies have been done to understand the mechanism and binding modes of these derivatives in the binding pocket of the aromatase enzyme . This suggests potential applications in the development of drugs targeting the aromatase enzyme.
Redox Properties
A new 3D coordination polymer derived from this compound was synthesized and characterized . The redox properties of this framework were elucidated by solid state electrochemical and spectroelectrochemical data . This suggests potential applications in the field of materials science and electrochemistry.
Mecanismo De Acción
Target of Action
The primary target of this compound is the aromatase enzyme . Aromatase is a key enzyme in the biosynthesis of estrogens, which play a crucial role in the growth and development of certain types of cancer cells.
Mode of Action
The compound interacts with its target, the aromatase enzyme, by forming hydrogen bonds . This interaction can inhibit the enzyme’s activity, thereby disrupting the biosynthesis of estrogens .
Biochemical Pathways
By inhibiting the aromatase enzyme, this compound affects the estrogen biosynthesis pathway . This disruption can lead to a decrease in estrogen levels, which may inhibit the growth and proliferation of estrogen-dependent cancer cells .
Pharmacokinetics
This includes better absorption and distribution in the body, as well as improved pharmacological and toxicological properties .
Result of Action
The result of the compound’s action is a decrease in the growth and proliferation of cancer cells . This is achieved by reducing the levels of estrogens, which are essential for the growth of certain types of cancer cells .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs or substances in the body can affect the compound’s absorption and distribution . Additionally, genetic factors, such as variations in the aromatase gene, could potentially affect the compound’s efficacy .
Propiedades
IUPAC Name |
2-phenyl-N-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N9O/c25-15(12-7-19-24(22-12)11-4-2-1-3-5-11)21-13-6-14(18-9-17-13)23-10-16-8-20-23/h1-10H,(H,17,18,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STMYYHCQCRJBSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2N=CC(=N2)C(=O)NC3=CC(=NC=N3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N9O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

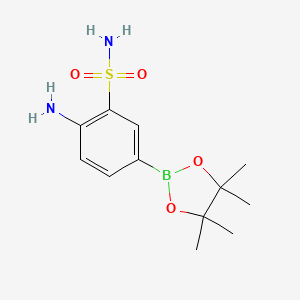
![N-(4-chloro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2436834.png)

![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2436839.png)

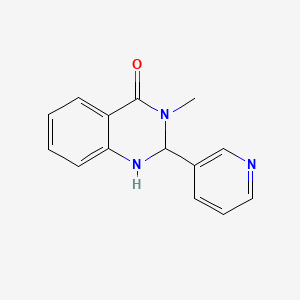
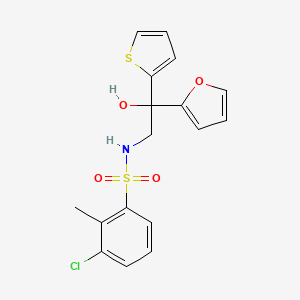
![N-(3-chlorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2436846.png)
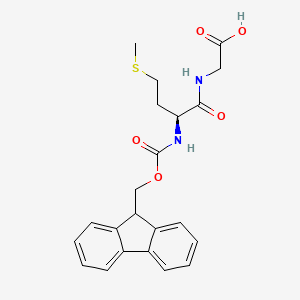
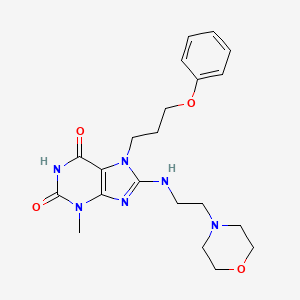
![1'-(2,2-Diphenylacetyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2436849.png)
